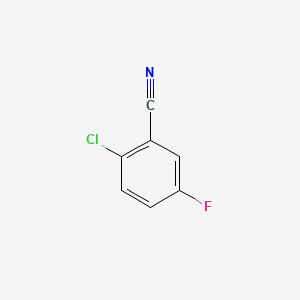

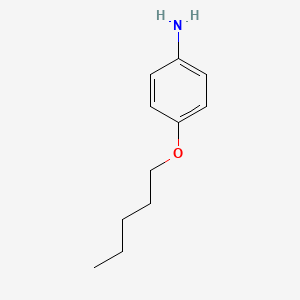

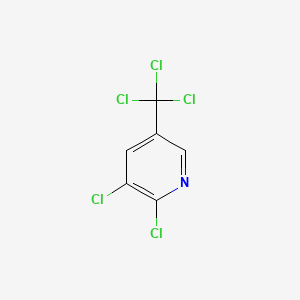

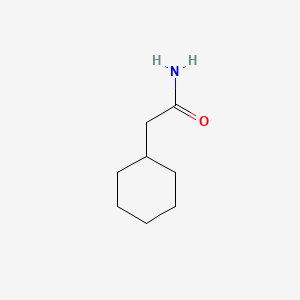

![molecular formula C5H2ClN3O2S B1347130 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 23576-89-8](/img/structure/B1347130.png)

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole (6-Cl-5-NI) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a derivative of the imidazothiazole family and is characterized by a five-membered ring system with a chlorine and nitro group substituent. 6-Cl-5-NI has been studied for its capacity to act as an electron acceptor, which has been utilized in the synthesis of organic molecules as well as in the development of new materials. Additionally, 6-Cl-5-NI has been studied for its potential applications in biochemistry and physiology due to its unique properties.

Scientific Research Applications

Ring-ring Interconversions and Pharmacological Potentialities

Studies have explored the ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles, producing compounds with pharmacological potentialities. For instance, a series of 6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazoles were reacted with hydrochloric acid, leading to the formation of [1,4]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones, which displayed promising pharmacological potentialities due to their quasi-planar geometry tricyclic system (Billi, Cosimelli, Spinelli, & Leoni, 2000).

Anti-infectious Agents

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. Certain compounds in this series have demonstrated potent antimicrobial activities against all candida strains, with some exhibiting significant antifungal potential against Candida tropicalis (Juspin, Laget, Terme, Azas, & Vanelle, 2010).

Antitubercular Activity

Imidazo[2,1-b]thiazoles have shown promising antitubercular activity. A study involving the synthesis of new analogues bearing a substituted ring at the 6 position revealed that compounds, especially the 5-nitroso derivative of 6-p-chlorophenylimidazo[2,1-b]thiazole, demonstrated potent antitubercular activity, making them a significant focus in the fight against tuberculosis (Andreani et al., 2001).

Synthesis and Comparative Appraisal Against Tuberculosis

The synthesis and evaluation of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles as backups to antitubercular drugs have been undertaken. These compounds showed comparable minimum inhibitory concentrations (MICs) and favorable microsomal stability, with some proving to be more efficacious in acute Mycobacterium tuberculosis mouse models. They also demonstrated interesting activity against Chagas disease, highlighting their potential as a new class of antitubercular agents ("Thompson et al., 2017").

Ionic Liquid-promoted Synthesis and Antimycobacterial Activity

The use of ionic liquids for the one-pot three-component synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids has been reported. These compounds, particularly those with trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6, showed significant antimycobacterial activity against Mycobacterium tuberculosis without general cellular toxicity. This signifies their potential as therapeutic agents with specific antimycobacterial properties (Ramprasad et al., 2016).

Mechanism of Action

properties

IUPAC Name |

6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3O2S/c6-3-4(9(10)11)8-1-2-12-5(8)7-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLASBESFPINWKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306657 |

Source

|

| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23576-89-8 |

Source

|

| Record name | 23576-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.